1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)-3-phenethylthiourea
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Overview
Description
1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)-3-phenethylthiourea is a complex organic compound that features a combination of indole, furan, and thiourea functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)-3-phenethylthiourea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Derivative: Starting with 2,5-dimethylindole, the indole derivative can be synthesized through electrophilic substitution reactions.
Alkylation: The indole derivative is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
Formation of the Furan Derivative: Separately, furan-2-ylmethyl chloride can be synthesized from furan through chloromethylation.
Thiourea Formation: The final step involves the reaction of the indole and furan derivatives with phenethyl isothiocyanate to form the thiourea compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)-3-phenethylthiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce thiols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)-3-phenethylthiourea would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-phenethylthiourea: Lacks the furan-2-ylmethyl group.
1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)-3-phenylthiourea: Lacks the phenethyl group.
1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)-3-methylthiourea: Lacks the phenethyl group and has a methyl group instead.
Uniqueness
1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)-3-phenethylthiourea is unique due to the combination of indole, furan, and thiourea functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-1-(furan-2-ylmethyl)-3-(2-phenylethyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3OS/c1-19-10-11-25-24(17-19)23(20(2)28-25)13-15-29(18-22-9-6-16-30-22)26(31)27-14-12-21-7-4-3-5-8-21/h3-11,16-17,28H,12-15,18H2,1-2H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WICLRDSNHZTOKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCN(CC3=CC=CO3)C(=S)NCCC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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